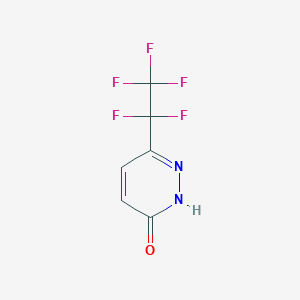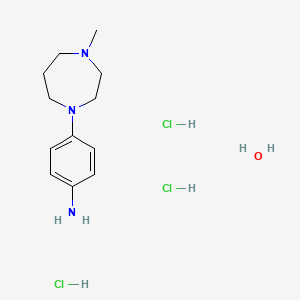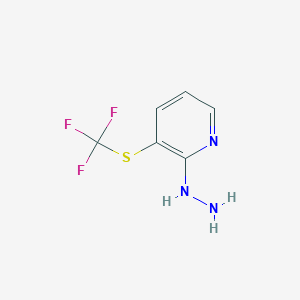![molecular formula C12H18F5NO3 B6350505 N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% CAS No. 1206524-50-6](/img/structure/B6350505.png)
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is a chemical compound. The “N-BOC” part indicates that it is a derivative of pyrrolidine that has been protected with a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis, particularly for amines . The “2-[(Pentafluoroethoxy)]methyl]” part suggests that the compound has a pentafluoroethoxy group attached to the second carbon in the pyrrolidine ring.
Synthesis Analysis
The synthesis of BOC-protected amines, such as “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride BOC2O . Active esters and other derivatives such as BOC-ONH2 and BOC-N3 can also be used .Chemical Reactions Analysis
The BOC group in “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is stable towards most nucleophiles and bases . This stability allows for subsequent transformations to occur that would be incompatible with the amine functional group . The BOC group can later be removed from the amine using moderately strong acids .Scientific Research Applications
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of peptides, as a building block in organic synthesis, and as a ligand in coordination chemistry. It has also been used in the synthesis of aminocyclopentane-based inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Mechanism of Action
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% is an organic compound that acts as a substrate for the synthesis of peptides and as a building block in organic synthesis. It can also act as a ligand in coordination chemistry. In the synthesis of peptides, N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% can be used to form peptide bonds between amino acids. In organic synthesis, N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% can be used as a nucleophile to react with electrophiles. In coordination chemistry, N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% can act as a ligand to form coordination complexes with metal ions.
Biochemical and Physiological Effects
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% has been used in a variety of scientific research applications. However, its biochemical and physiological effects are not well understood. It is known that N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% is not toxic and does not have any adverse effects on humans or animals when used in research applications.
Advantages and Limitations for Lab Experiments
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% has several advantages and limitations when used in laboratory experiments. It is relatively stable in air, and it is soluble in water and organic solvents. This makes it easy to use in a variety of laboratory experiments. However, it is not very soluble in polar solvents, which can limit its use in some experiments. Additionally, N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% is not very reactive and can be difficult to use in certain reactions.
Future Directions
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% has a variety of potential applications in scientific research. It can be used as a substrate for the synthesis of peptides, as a building block in organic synthesis, and as a ligand in coordination chemistry. Additionally, it can be used in the synthesis of aminocyclopentane-based inhibitors of the enzyme cyclooxygenase-2 (COX-2). Further research is needed to explore the potential of N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% in other areas of scientific research. Possible future directions include the development of new synthetic methods for the preparation of N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%, the exploration of its biochemical and physiological effects, and the investigation of its potential applications in drug design and medicinal chemistry.
Synthesis Methods
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% can be synthesized by a two-step reaction. The first step involves the reaction of pyrrolidine with pentafluoroethoxy chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of N-pentafluoroethoxy-methyl-pyrrolidine. The second step involves the reaction of this intermediate with BOC anhydride in the presence of a base, such as potassium carbonate. This reaction results in the formation of N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%.
properties
IUPAC Name |
tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNOHYCZUCGVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)







